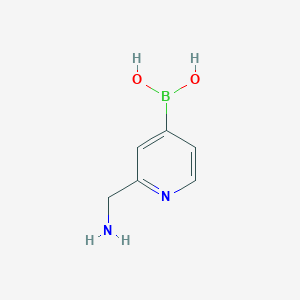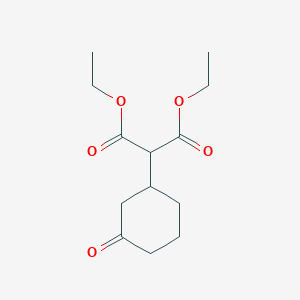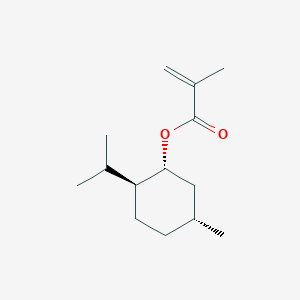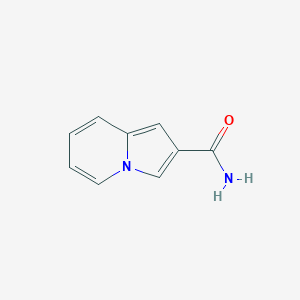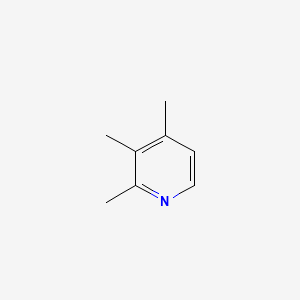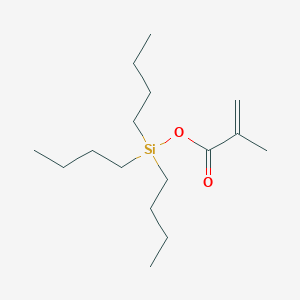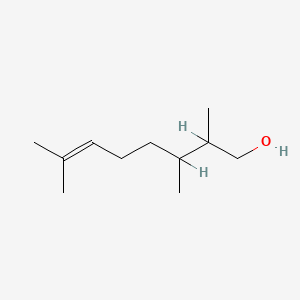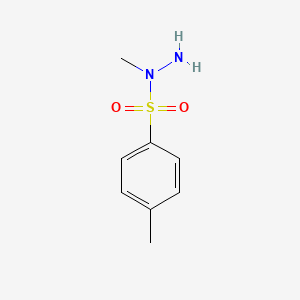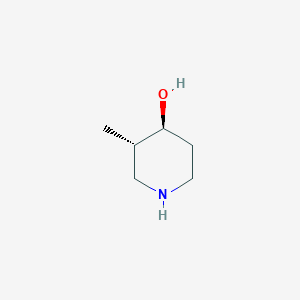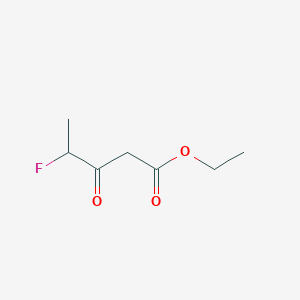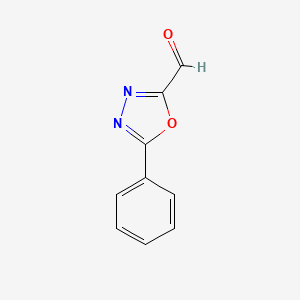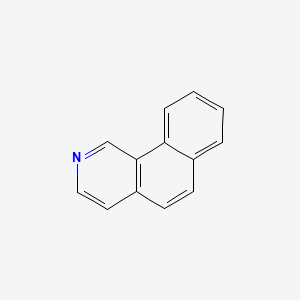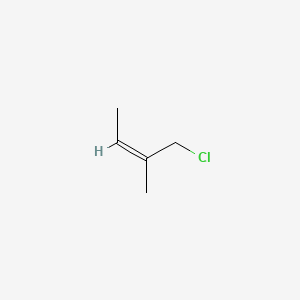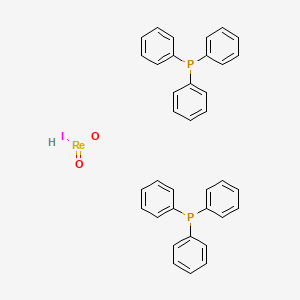![molecular formula C10H15NOS B3188672 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine CAS No. 22876-64-8](/img/structure/B3188672.png)
2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine
Übersicht
Beschreibung
“2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” is a chemical compound offered by various suppliers such as BenchChem1. However, detailed information about this compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with sulfur-containing reagents2. However, the specific synthesis process for “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” is not clearly documented in the available resources.
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” is not explicitly provided in the search results. However, similar compounds often contain aromatic rings and sulfur-containing groups34.Chemical Reactions Analysis
The specific chemical reactions involving “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” are not clearly documented in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” are not clearly documented in the available resources.Wissenschaftliche Forschungsanwendungen
Antitumorigenic and Antiangiogenic Effects
Studies on 2-methoxyestradiol , a compound structurally related to 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine, have shown antitumorigenic and antiangiogenic effects. This suggests potential applications in cancer research, particularly in understanding estrogen-induced cancers and exploring therapeutic avenues (B. Zhu & A. Conney, 1998).
Neurochemical and Neurotoxicity Studies
Research on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) , sharing a methoxyphenyl group, has provided insights into neurochemistry and neurotoxicity. Such studies are pivotal for understanding the impact of recreational drug use on brain chemistry, exploring mechanisms of action, and informing public health policies (D. McKenna & Stephen J. Peroutka, 1990).
Environmental Impact of Chemicals
The environmental safety and impact of various chemicals, including brominated flame retardants and surfactants, have been extensively reviewed. These studies offer crucial data on chemical properties, environmental fate, toxicity, and the process of conducting risk assessments for chemicals with widespread use (C. Cowan-Ellsberry et al., 2014). This research area could be relevant for evaluating the environmental implications of 2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine.
Pharmacology and Toxicology of Psychoactive Substances
The pharmacology and toxicology of psychoactive substances, including cathinone derivatives, have been reviewed to understand their effects, patterns of use, and potential risks. This research is essential for developing safety guidelines, therapeutic applications, and addressing public health concerns related to psychoactive drug use (J. Kelly, 2011).
Metabolic Pathways and Health Implications
Exploration of sulfur amino acid metabolism in the gastrointestinal tract and its links to human health highlights the importance of understanding metabolic pathways for dietary compounds. Such research can inform nutritional guidelines and therapeutic strategies for gastrointestinal diseases (D. Burrin & B. Stoll, 2007).
Safety And Hazards
The safety and hazards associated with “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” are not clearly documented in the available resources.
Zukünftige Richtungen
The future directions for the research and application of “2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine” are not clearly documented in the available resources.
Please note that this analysis is based on the limited information available from the search results. For a more comprehensive understanding, it would be beneficial to refer to scientific literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIICVTDYJKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-benzylsulfanyl)-ethylamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

